molecular formula C15H19NO3 B134958 (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one CAS No. 145589-03-3

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one

Cat. No. B134958
M. Wt: 261.32 g/mol
InChI Key: JHGXEUXQJIKZMY-CYBMUJFWSA-N
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Description

The compound “(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one” is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds that have garnered interest due to their utility in organic synthesis, particularly in the synthesis of amino acids and peptides. They serve as intermediates in various chemical reactions and can be used to control stereochemistry in the synthesis of enantiomerically pure compounds .

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves cyclization and rearrangement reactions. For instance, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Similarly, azomethine ylides derived from α-amino acid esters can undergo 1,3-dipolar cycloadditions to yield polyfunctional prolines . The synthesis of (R)- and (S)-2,3-methanovaline from oxazolidinone derivatives also demonstrates the versatility of these compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. This structure is crucial for the compound's reactivity and its ability to participate in various chemical reactions. The 1H NMR spectra of synthesized oligomers suggest ordered structures, indicating the potential for these molecules to fold in specific ways, which is important for their function as pseudoprolines .

Chemical Reactions Analysis

Oxazolidinone derivatives are involved in several chemical reactions. They can act as Michael acceptors in addition reactions with glycine derivatives, allowing for control of diastereoselectivity . They can also undergo fragmentation-recombination processes to generate other compounds, such as α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids . Additionally, reactions with peroxy acids can lead to oxidative fission of double bonds and the formation of 4-oxo derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one” are not detailed in the provided papers, oxazolidinone derivatives generally exhibit properties that make them useful intermediates in organic synthesis. Their chiral nature allows for the synthesis of enantiomerically pure compounds, and their reactivity can be manipulated through various functional groups attached to the oxazolidinone ring .

Scientific Research Applications

  • Synthesis of Oligomers for Foldamers : Lucarini and Tomasini (2001) explored the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones. These molecules fold into ordered structures, indicating that 4-carboxy-5-substituted-oxazolidin-2-ones control the formation of peptide bonds in a trans conformation, offering new possibilities in foldamer research (Lucarini & Tomasini, 2001).

  • Sources of Enantiopure α,α-Dialkyl α-Amino Acids : Rojas‐Lima et al. (2005) demonstrated that 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones are efficient and economical sources of enantiopure α,α-dialkylated α-amino acids. This finding is crucial for the development of novel amino acids (Rojas‐Lima et al., 2005).

  • Asymmetric Synthesis of Pheromones : He et al. (2013) achieved the asymmetric synthesis of 14-methyl-1-octadecene, a sex pheromone of the peach leafminer moth, using (R)-4-benzyl-2-oxazolidinone as a key intermediate. This demonstrates the compound's utility in synthesizing complex biological molecules (He et al., 2013).

  • Improving Synthetic Methods for Pharmaceutical Intermediates : Wang Ping (2009) improved the synthesis of important pharmaceutical intermediates using (R)-3-isovaleryl-4-benzyl-oxazolidin-2-one, demonstrating its importance in pharmaceutical chemistry (Wang Ping, 2009).

  • Total Synthesis of Natural Products : Lister and Perkins (2004) reported the highly stereocontrolled synthesis of a complex natural product from (R)-(+)-4-benzyloxazolidin-2-one. This highlights the compound's role in the synthesis of biologically active molecules (Lister & Perkins, 2004).

Safety And Hazards

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGXEUXQJIKZMY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464472
Record name (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one

CAS RN

145589-03-3
Record name (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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